molecular formula C22H24N2O3 B2838618 (Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide CAS No. 726158-44-7

(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide

Cat. No. B2838618
M. Wt: 364.445
InChI Key: SDLPGVINXHBTKP-UHFFFAOYSA-N
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Description

“(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), an amide group (-CONH2), a phenyl group (C6H5-), and two ethoxy groups (-OCH2CH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the amide group, and the carbon-carbon double bond would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, the cyano group could be reduced to an amine, and the carbon-carbon double bond could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the nonpolar phenyl rings could affect its solubility, and the carbon-carbon double bond could influence its chemical reactivity .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial applications, research could focus on optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

(Z)-2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-26-20-11-10-18(15-21(20)27-4-2)12-13-24-22(25)19(16-23)14-17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPGVINXHBTKP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide

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